
Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl-: is a peptide composed of multiple glycine units. Glycine itself is the simplest amino acid, with a single hydrogen atom as its side chain. This compound is a polypeptide, specifically a nonapeptide, consisting of nine glycine residues linked together. Glycine is known for its role in protein synthesis and as an inhibitory neurotransmitter in the central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of glycine peptides, including Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl-, typically involves the stepwise addition of glycine units. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide is assembled on a solid resin, with each glycine unit being added sequentially. The reaction conditions often involve the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of glycine peptides can be scaled up using automated peptide synthesizers, which streamline the process of adding amino acid residues. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product. The production process must ensure high purity and yield, which is critical for applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions: Glycine peptides can undergo various chemical reactions, including:
Oxidation: Glycine residues can be oxidized to form diketopiperazines.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Substitution reactions can introduce different functional groups into the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for introducing new functional groups.
Major Products:
Oxidation: Formation of diketopiperazines.
Reduction: Modified peptides with reduced functional groups.
Substitution: Peptides with new functional groups introduced.
Applications De Recherche Scientifique
Chemistry: Glycine peptides are used as model compounds in studying peptide chemistry and protein folding. They serve as building blocks for more complex peptides and proteins .
Biology: In biological research, glycine peptides are used to study protein-protein interactions and enzyme-substrate interactions. They are also used in the development of peptide-based drugs .
Medicine: Glycine peptides have potential therapeutic applications, including as inhibitors of specific enzymes or as carriers for drug delivery. Their role as neurotransmitters also makes them relevant in neurological research .
Industry: In the industrial sector, glycine peptides are used in the production of biodegradable materials and as additives in various formulations .
Mécanisme D'action
Glycine peptides exert their effects primarily through interactions with glycine receptors and other proteins. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors, leading to the opening of chloride channels and hyperpolarization of neurons. This action helps regulate neuronal excitability and prevent excessive neuronal firing .
Comparaison Avec Des Composés Similaires
Glycylglycine: A dipeptide of glycine, simpler than the nonapeptide.
Glycylglycylglycine: A tripeptide of glycine, also simpler than the nonapeptide.
Uniqueness: Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl- is unique due to its length and the repetitive nature of its glycine units. This repetitive structure can influence its physical and chemical properties, making it distinct from shorter glycine peptides .
Propriétés
Numéro CAS |
65042-71-9 |
|---|---|
Formule moléculaire |
C18H29N9O10 |
Poids moléculaire |
531.5 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H29N9O10/c19-1-10(28)20-2-11(29)21-3-12(30)22-4-13(31)23-5-14(32)24-6-15(33)25-7-16(34)26-8-17(35)27-9-18(36)37/h1-9,19H2,(H,20,28)(H,21,29)(H,22,30)(H,23,31)(H,24,32)(H,25,33)(H,26,34)(H,27,35)(H,36,37) |
Clé InChI |
BQUNQZMKFSPWMZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




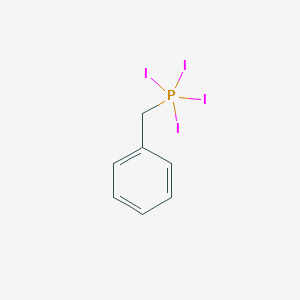


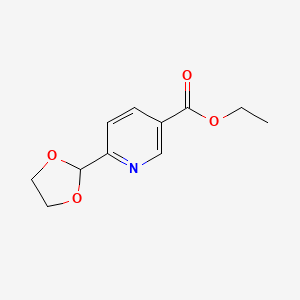
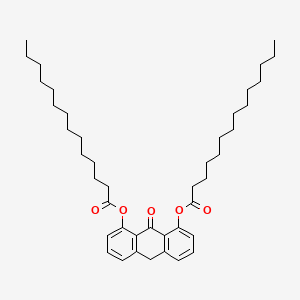
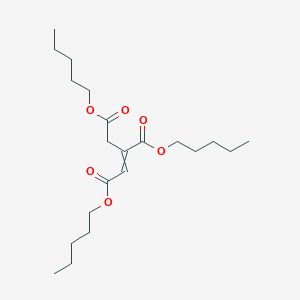

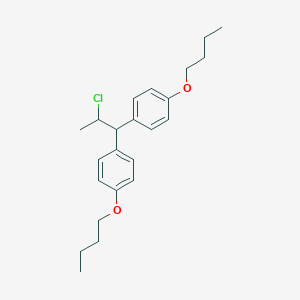
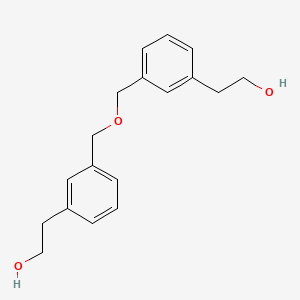

![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)

